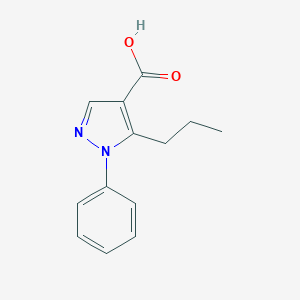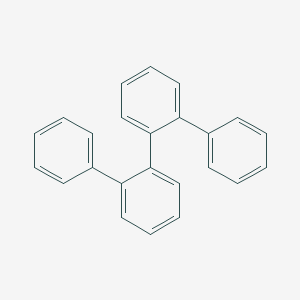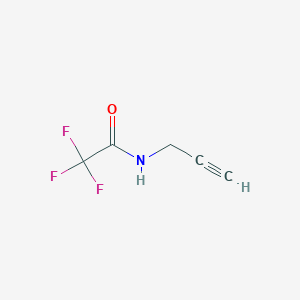
2,3-二溴蒽
描述
2,3-Dibromoanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the anthracene molecule. It is a valuable intermediate in organic synthesis and has applications in various fields, including materials science and photochemistry .
科学研究应用
2,3-Dibromoanthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Investigated for its potential use in biological imaging due to its photophysical properties.
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
作用机制
Target of Action
2,3-Dibromoanthracene is a derivative of anthracene with two bromine atoms . It primarily targets polycyclic compounds such as anthraquinones . These targets play a significant role in various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions .
Mode of Action
The compound interacts with its targets through a process known as the Diels-Alder reaction . This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans . The result is a change in the structure and function of the target molecules, leading to various downstream effects.
Biochemical Pathways
The Diels-Alder reaction that 2,3-Dibromoanthracene undergoes affects several biochemical pathways. These anthracenone-furans have potential uses in biological applications .
Result of Action
The molecular and cellular effects of 2,3-Dibromoanthracene’s action are largely dependent on its interaction with its targets. The compound’s reaction with anthraquinones leads to the formation of anthracenone-furans , which exhibit remarkable bioactivities . These include antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 2,3-Dibromoanthracene can be influenced by various environmental factors. For instance, the Diels-Alder reaction it undergoes is facilitated by visible light Additionally, the reaction conditions, such as temperature and the presence of other chemicals, can also impact the compound’s action
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoanthracene typically involves the bromination of anthracene. One common method is the direct bromination of anthracene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods: Industrial production of 2,3-Dibromoanthracene follows similar principles but on a larger scale. The process involves the controlled addition of bromine to anthracene in a continuous flow reactor, ensuring efficient mixing and heat dissipation. The product is then purified through recrystallization or column chromatography to achieve high purity .
化学反应分析
Types of Reactions: 2,3-Dibromoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: It can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form anthracene.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted anthracenes depending on the nucleophile used.
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
相似化合物的比较
- 1,2-Dibromoanthracene
- 1,3-Dibromoanthracene
- 1,4-Dibromoanthracene
- 1,5-Dibromoanthracene
- 1,6-Dibromoanthracene
- 1,8-Dibromoanthracene
- 9,10-Dibromoanthracene
Comparison: 2,3-Dibromoanthracene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromoanthracenes, it has distinct photophysical properties and reactivity patterns, making it particularly useful in specific applications such as OLEDs and photochemical studies .
属性
IUPAC Name |
2,3-dibromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSPWUUMSDFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2,3-Dibromoanthracene?
A1: 2,3-Dibromoanthracene is typically synthesized through the bromination of anthracene. A convenient method involves reacting anthracene with bromine in the presence of a suitable solvent like dichloromethane or chloroform [, , ]. This reaction yields 2,3-dibromoanthracene as a major product.
Q2: How does the structure of 2,3-Dibromoanthracene make it suitable for creating molecular wires and graphene nanoribbons?
A2: 2,3-Dibromoanthracene possesses bromine atoms at the 2 and 3 positions of the anthracene core. These bromine atoms act as reactive sites for on-surface polymerization reactions []. This means they can undergo coupling reactions on a metal surface, allowing the formation of covalent bonds with adjacent molecules and leading to the creation of extended molecular chains. This characteristic makes 2,3-dibromoanthracene a valuable precursor for synthesizing molecular wires and graphene nanoribbons [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Dibenzo[e,l]pyrene](/img/structure/B48497.png)




![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)



